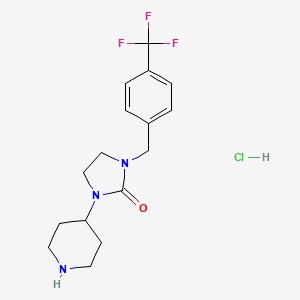

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Description

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride (CAS: 1924322-22-4) is an imidazolidin-2-one derivative featuring a piperidin-4-yl group and a 4-trifluoromethyl-benzyl substituent. The compound is synthesized as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₁₆H₂₀F₃N₃O·ClH, with a molecular weight of 363.80 .

The structure consists of:

- Piperidin-4-yl group: A six-membered nitrogen-containing ring, often associated with improved bioavailability and target affinity.

- 4-Trifluoromethyl-benzyl substituent: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the benzyl moiety provides aromatic interactions.

Produced by Combi-Blocks Inc., the compound is available with a purity of ≥95% . Despite its structural characterization, physical properties such as melting point, density, and solubility remain unreported in available literature .

Properties

IUPAC Name |

1-piperidin-4-yl-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)13-3-1-12(2-4-13)11-21-9-10-22(15(21)23)14-5-7-20-8-6-14;/h1-4,14,20H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGQNKAWMZRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazolidinone Ring

The imidazolidinone ring is typically synthesized by cyclization reactions involving appropriate amines and carbonyl-containing reagents. This can be performed under acidic or basic conditions, depending on the substrates and desired selectivity.

- A common approach involves reacting a diamine or amino alcohol intermediate with a carbonyl source such as phosgene derivatives or carbamoyl chlorides to form the five-membered imidazolidinone ring.

- The cyclization step requires careful temperature control (often mild heating) to promote ring closure without side reactions.

- Purification at this stage often involves crystallization or chromatography to isolate the cyclic urea intermediate.

Attachment of the 4-Trifluoromethyl-Benzyl Group

The 4-trifluoromethyl-benzyl substituent is introduced by alkylation:

- Benzyl halides bearing the trifluoromethyl group (e.g., 4-(trifluoromethyl)benzyl chloride or bromide) are reacted with the nitrogen of the imidazolidinone or piperidine nitrogen under nucleophilic substitution conditions.

- This step often requires controlled temperature and the presence of bases such as triethylamine to neutralize generated acids.

- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making this substitution critical for the compound's biological activity.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized to maximize yield, purity, and cost-effectiveness:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalysts | Triethylamine, bases, or metal catalysts | Enhance reaction rates and selectivity |

| Temperature | 20–90 °C | Controlled to avoid decomposition |

| Solvents | Anhydrous ethanol, dichloromethane, THF | Selected for solubility and reaction efficiency |

| Purification Methods | Crystallization, distillation, chromatography | To achieve high purity for pharmaceutical use |

Representative Synthetic Route Example (Literature-Based)

A multi-step synthesis analogous to related piperidinyl-imidazolidinone compounds includes:

- Starting Material Preparation: Deprotonation of a methylpyridine derivative followed by alkylation to introduce a side chain.

- Piperidine Ring Formation: Hydrogenation of a pyridine intermediate to the piperidine ring.

- Protection Steps: Use of tert-butoxycarbonyl (Boc) groups to protect amines during subsequent reactions.

- Functional Group Transformations: Conversion of hydroxyl groups to bromides for further substitution.

- Attachment of Aromatic Substituents: Etherification or alkylation with trifluoromethyl-substituted benzyl halides.

- Final Deprotection and Salt Formation: Acid treatment to remove protecting groups and form the hydrochloride salt.

This sequence, while complex, allows precise control over the molecular architecture, ensuring the desired substitution pattern and stereochemistry.

Research Findings and Optimization

- The presence of the trifluoromethyl group significantly influences the chemical stability and biological activity of the compound, necessitating mild conditions during its introduction to avoid degradation.

- Protection/deprotection strategies are crucial to prevent side reactions, especially when handling multifunctional intermediates.

- Catalytic hydrogenation steps require careful monitoring to avoid over-reduction or ring opening.

- The final hydrochloride salt formation improves compound stability and facilitates purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Deprotonation & Alkylation | Base (e.g., NaH), alkyl halide | Introduce side chain on pyridine derivative |

| 2 | Hydrogenation | PtO2 catalyst, anhydrous ethanol | Convert pyridine to piperidine |

| 3 | Protection | Di-tert-butyl dicarbonate, base | Protect amine groups (Boc protection) |

| 4 | Halogenation | CBr4, triphenylphosphine | Convert hydroxyl to bromide for substitution |

| 5 | Alkylation/Etherification | Benzyl halide with trifluoromethyl, base | Attach trifluoromethyl-benzyl group |

| 6 | Deprotection & Salt Formation | Acid treatment (e.g., HCl in dioxane) | Remove protecting groups, form hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Substituents on the Imidazolidin-2-one Core

Core Structure Modifications

Pharmacological and Physicochemical Implications

Substituent Effects

Role of the Hydrochloride Salt

The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms like 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one . This modification is critical for formulation and bioavailability in drug development.

Biological Activity

1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is a synthetic compound belonging to the class of imidazolidinones, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects. The trifluoromethyl group enhances its chemical stability and biological interactions, making it a subject of interest in drug development.

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazolidinone Ring : This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

- Introduction of the Piperidine Ring : This step involves nucleophilic substitution reactions to incorporate the piperidine moiety.

- Attachment of the Trifluoromethyl-Benzyl Group : Utilizes a benzyl halide with a trifluoromethyl group, reacting with the imidazolidinone intermediate.

The presence of the trifluoromethyl group significantly influences the compound's chemical properties and biological activities, enhancing its lipophilicity and stability.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to various receptors, influencing cellular responses related to inflammation and pain.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Recent studies have shown that compounds bearing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, derivatives with similar structures have demonstrated potent activity against melanoma cell lines, with IC50 values ranging from 0.2 µM to 0.5 µM . The mechanism often involves inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase .

Anti-Alzheimer's Activity

In biochemical assays evaluating anti-Alzheimer's activity, related compounds have shown promising results compared to standard drugs like donepezil. For example, one derivative demonstrated excellent inhibition profiles against acetylcholinesterase, indicating potential for cognitive enhancement .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may exert these effects through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies highlight the biological efficacy of related imidazolidinone derivatives:

- Melanoma Treatment : A study reported that derivatives similar to this compound showed significant tumor growth inhibition in murine models without apparent toxicity .

- Cognitive Disorders : Compounds within this class have been evaluated for their ability to reverse cognitive deficits in animal models induced by scopolamine, showcasing their potential as therapeutic agents in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | 0.5 (melanoma) |

| 1-Piperidin-4-yl-3-benzyl-imidazolidin-2-one | Structure | Lower activity due to lack of trifluoromethyl group | N/A |

| 1-Piperidin-4-yl-3-(4-methyl-benzyl)-imidazolidin-2-one | Structure | Moderate activity | N/A |

Q & A

Q. Advanced: How to design a hazard assessment framework for novel derivatives of this compound?

Answer:

- Tiered Testing: Start with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to prioritize high-risk analogs .

- Reactive Group Analysis: Evaluate functional groups (e.g., trifluoromethyl, piperidine) for potential reactivity using computational chemistry software (e.g., Gaussian) .

- Experimental Validation: Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity on prioritized derivatives .

Basic: What synthetic routes are reported for this compound, and what are their typical yields?

Answer:

Q. Advanced: How can computational reaction path search methods optimize synthesis?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization steps .

- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) .

- Dynamic Control: Implement inline IR spectroscopy to monitor intermediate formation and adjust reaction parameters in real time .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm piperidine and benzyl substituent positions .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 375.2) .

Q. Advanced: How to resolve contradictions in NMR data for structural analogs?

Answer:

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography: For ambiguous stereochemistry, grow single crystals in ethanol/water mixtures and solve structures via SHELX .

- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in the imidazolidinone ring .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Answer:

Q. Advanced: What strategies isolate trace impurities using LC-MS?

Answer:

- High-Resolution MS (HRMS): Use Q-TOF instruments to differentiate isobaric impurities (e.g., m/z 375.15 vs. 375.18) .

- Fraction Collection: Couple preparative HPLC with offline NMR to isolate impurities at <0.1% levels .

- Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track impurity origins via isotopic patterns .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

Q. Advanced: What computational models predict substituent effects on bioactivity?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., serotonin receptors) to quantify CF₃ contributions to binding energy .

- Free-Wilson Analysis: Deconstruct SAR data to assign bioactivity contributions to specific substituents (e.g., CF₃ vs. piperidine) .

- CoMFA/CoMSIA: Develop 3D-QSAR models using steric/electrostatic fields to guide analog design .

Basic: What are key considerations for designing in vitro assays with this compound?

Answer:

Q. Advanced: How to address discrepancies in bioactivity data across studies?

Answer:

- Assay Standardization: Use reference standards (e.g., USP-grade compounds) to calibrate inter-lab variability .

- Off-Target Profiling: Screen against kinase panels or GPCR arrays to identify confounding targets .

- Meta-Analysis: Apply hierarchical Bayesian models to aggregate data from heterogeneous studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.